

Application Note: Development of 1-(2-Iodophenyl)guanidine-based Anticancer Agents

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Compound of Interest

Compound Name: 1-(2-Iodophenyl)guanidine

CAS No.: 1251246-60-2

Cat. No.: B3225781

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Executive Summary

The guanidine moiety is a privileged pharmacophore in medicinal chemistry, exhibiting strong basicity (

) that allows for specific electrostatic interactions with anionic residues in receptor pockets. **1-(2-Iodophenyl)guanidine** (IPG) represents a critical scaffold in the development of ligands targeting Sigma Receptors (

R), particularly the

subtype, which is overexpressed in rapidly proliferating cancer cells.

This application note details the end-to-end development pipeline for IPG-based agents. Unlike generic protocols, this guide addresses the specific challenges of handling ortho-substituted halogenated anilines, the metabolic stability conferred by the iodine atom, and the precise validation of

-receptor mediated cytotoxicity.

Scientific Rationale & Chemical Space

The Sigma Receptor Target

Sigma receptors (

and

) are distinct from opioid or NMDA receptors. The

receptor (recently identified as TMEM97) is a validated biomarker for tumor proliferation.

- Mechanism: Agonist binding to

induces calcium release from the endoplasmic reticulum (ER), leading to mitochondrial depolarization, caspase activation, and apoptosis.
- Role of Iodine: The 2-iodo substitution on the phenyl ring serves two functions:
 - Lipophilicity: Increases membrane permeability () to cross the blood-tumor barrier.
 - Halogen Bonding: The iodine atom can form "halogen bonds" with carbonyl oxygens in the receptor binding pocket, often increasing affinity 10-100x compared to the hydrogen analog.

Chemical Stability

Guanidines are prone to hydrolysis under basic conditions. However, the ortho-iodine provides steric shielding, enhancing the hydrolytic stability of the IPG scaffold, making it suitable for systemic administration.

Protocol A: Chemical Synthesis of 1-(2-Iodophenyl)guanidine

Objective: Synthesize **1-(2-Iodophenyl)guanidine** with >98% purity, avoiding toxic mercury salts often used in classical guanidine synthesis.

Reagents

- 2-Iodoaniline (CAS: 615-43-0)
- -Di-Boc-1H-pyrazole-1-carboxamidine (Guanylating agent)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)[1]
- Triethylamine (

)[1]

Step-by-Step Methodology

- Guanylation (The Protected Intermediate):
 - Dissolve 2-iodoaniline (1.0 eq, 5 mmol) in anhydrous DCM (20 mL).
 - Add

-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).
 - Add

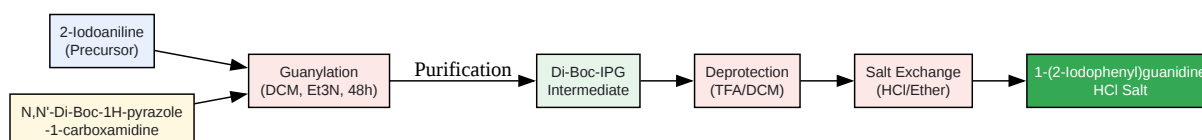
(1.2 eq) to catalyze the nucleophilic attack.
 - Critical Step: Stir at room temperature for 24-48 hours. The ortho-iodine creates steric hindrance, slowing the reaction compared to unsubstituted anilines. Monitor via TLC (Hexane:EtOAc 4:1).
 - Purification: Wash with 5% citric acid (removes pyrazole byproduct) and brine. Dry over

. Flash chromatography is usually required to isolate the Di-Boc-protected intermediate.
- Deprotection (The Active Salt):
 - Dissolve the intermediate in DCM (10 mL).

- Add TFA (5 mL) dropwise at 0°C.
 - Stir at room temperature for 4 hours.
 - Isolation: Evaporate volatiles under vacuum. The product will exist as the trifluoroacetate salt.
 - Conversion to HCl Salt: Redissolve in minimal MeOH and add 2M HCl in ether. Precipitate the final **1-(2-Iodophenyl)guanidine** hydrochloride by adding cold diethyl ether.
- Validation:
 - NMR:

NMR must show the disappearance of Boc signals (approx 1.5 ppm) and the presence of broad guanidine NH peaks (>7 ppm).
 - Mass Spec: ESI+ should show peak corresponding to the mono-iodinated guanidine.

Visual Workflow: Synthesis & Purification



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Caption: Figure 1. Synthetic route for **1-(2-Iodophenyl)guanidine** utilizing a mercury-free guanylation strategy.

Protocol B: In Vitro Biological Validation Sigma Receptor Binding Affinity

To confirm the agent targets

receptors, a competition binding assay is required.

- Membrane Source: Rat liver homogenates or HEK293 cells overexpressing .
- Radioligands:
 - :
-Pentazocine (nM).
 - :
(in the presence of unlabeled (+)-pentazocine to mask sites).
- Procedure:
 - Incubate membranes with radioligand (3 nM) and increasing concentrations of IPG (to M).
 - Incubate for 120 min at 25°C.
 - Terminate by rapid filtration through glass fiber filters (Whatman GF/B).
 - Measure radioactivity via liquid scintillation counting.
- Data Analysis: Plot % Specific Binding vs. Log[IPG]. Calculate using the Cheng-Prusoff equation.

Cytotoxicity Screening (MTT Assay)

Cell Lines: MCF-7 (Breast), PC-3 (Prostate), SK-N-SH (Neuroblastoma).

- Seed cells at 5,000 cells/well in 96-well plates.
- Allow attachment (24h).
- Treat with IPG (0.1 - 100 M) for 48h.
- Add MTT reagent; incubate 4h.
- Dissolve formazan crystals in DMSO.
- Read Absorbance at 570 nm.

Data Interpretation Table:

IC50 Range (M)	Interpretation	Action Required
< 1.0	Highly Potent	Proceed to in vivo xenograft models.
1.0 - 10.0	Moderate Potency	Optimize structure (e.g., add second aryl group).
> 50.0	Inactive	Re-evaluate binding affinity; compound may not cross membrane.

Mechanistic Validation: The Apoptotic Pathway

Mere cytotoxicity is insufficient; you must prove the mechanism is

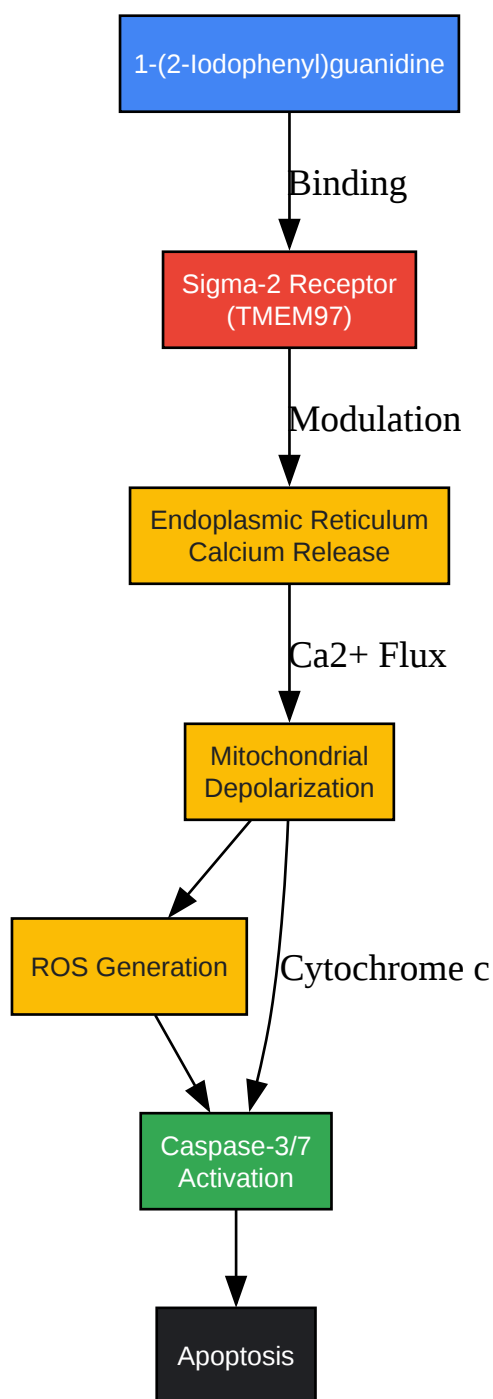
-receptor mediated.

Protocol: Caspase-3 Activation Assay

- Treat MCF-7 cells with IPG (concentration) for 12h and 24h.

- Lyse cells using hypotonic lysis buffer.
- Incubate lysate with DEVD-pNA substrate (specific for Caspase-3).
- Measure pNA release at 405 nm.
- Control: Pre-treat cells with a pan-caspase inhibitor (Z-VAD-FMK). If IPG cytotoxicity is blocked, the mechanism is apoptotic.

Visual Workflow: Mechanism of Action



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Caption: Figure 2.[2] Proposed signaling cascade induced by IPG binding to Sigma-2 receptors, leading to mitochondrial dysfunction and apoptosis.

Troubleshooting & Expert Tips

- Solubility: The free base of **1-(2-Iodophenyl)guanidine** is poorly soluble in water. Always generate the HCl or Nitrate salt. For stock solutions, use 100% DMSO (stable at -20°C for 6 months).
- Iodine Stability: Avoid exposure to strong light during synthesis and storage. Aryl iodides can undergo photodehalogenation. Store final product in amber vials.
- Receptor Saturation: In binding assays, nonspecific binding can be high due to the lipophilic iodine. Use 0.1% Polyethyleneimine (PEI) to pretreat glass filters to reduce background.

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